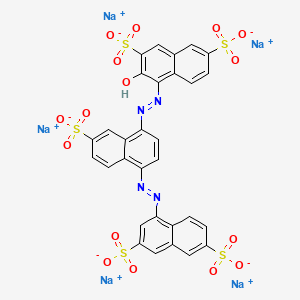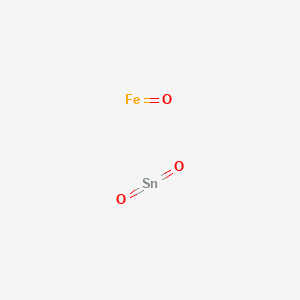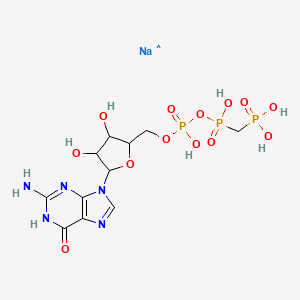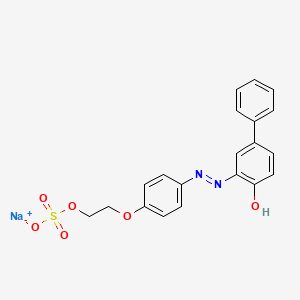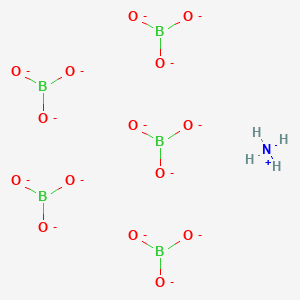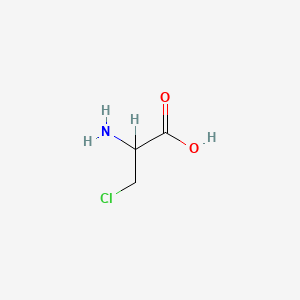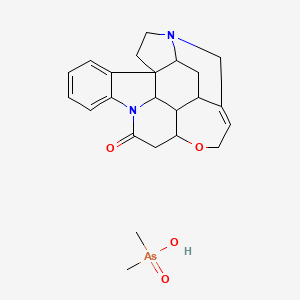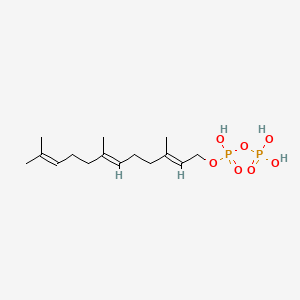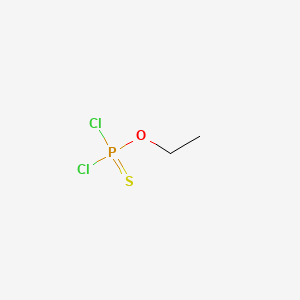
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer typically involves the reaction of chloro-bridged pentamethylcyclopentadienyl Rh(III) and Ir(III) dimers with thiol derivatives, leading to neutral and cationic dinuclear complexes with high yield and specific structural features. The synthesized complexes exhibit notable molecular structures, including bridged thiolato ligands and the absence of metal-metal bonds, with the pentamethylcyclopentadienyl and chlorido ligands oriented syn to each other, an uncommon conformation for such dinuclear complexes (Gupta et al., 2013).
Molecular Structure Analysis
The molecular structure of dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer and related complexes has been characterized by spectroscopic methods and computational studies. The unique structural features have been rationalized using DFT calculations, revealing insights into the coordination environment and conformational preferences of these complexes. The neutral complexes, for instance, display two rhodium atoms bridged by thiolato ligands without metal-metal bonds, highlighting the syn orientation of the pentamethylcyclopentadienyl and chlorido ligands (Gupta et al., 2013).
Chemical Reactions and Properties
Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer participates in a variety of chemical reactions, including the reaction with thiol derivatives to form dinuclear complexes. These reactions illustrate the compound's reactivity towards ligand substitution and its potential in catalyzing transformations. The complexes exhibit catalytic activity for the oxidation of glutathione, demonstrating their functional versatility and potential application in catalysis and biochemistry (Gupta et al., 2013).
Applications De Recherche Scientifique
Anticancer Activity
Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer derivatives have been synthesized and evaluated for their in vitro anticancer activity. Neutral dinuclear dithiolato-bridged pentamethylcyclopentadienyl Rh(III) complexes and cationic dinuclear trithiolato-bridged pentamethylcyclopentadienyl Rh(III) and Ir(III) complexes were synthesized and showed antiproliferative activity against cancerous human ovarian cell lines, A2780 and A2780cisR, and noncancerous HEK293 human embryonic kidney cells, with some complexes displaying significant cytotoxicity with IC50 values in the nanomolar range (Gupta et al., 2013).
Catalytic Applications
Pentamethylcyclopentadienyl rhodium complexes have been synthesized and found to catalyze various chemical reactions. For instance, Rh(III) complexes with 1-(2,4,6-triisopropylphenyl-)3-methyl-1H-phosphole showed utility as catalysts in the hydroformylation of styrene, giving the branched aldehyde in regioselectivities of 65–96% (Odinets et al., 2007).
Materials Science
In the realm of materials science, air-stable dimers of sandwich compounds including rhodocene and (pentamethylcyclopentadienyl)(arene)ruthenium and iron derivatives have been utilized for n-doping electron-transport materials, demonstrating their potential in creating high-performance electronic devices (Guo et al., 2012).
Chemical and Structural Analysis
The structure and reactivity of dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer derivatives have been extensively studied, providing valuable insights into their chemical properties. For example, chlorido(dimethyl 2,2'-bipyridine-4,4'-dicarboxylate-κ2N,N')(η5-pentamethylcyclopentadienyl)rhodium(III) chloride 1-hydroxypyrrolidine-2,5-dione disolvate has been synthesized and analyzed, revealing complex hydrogen bonding interactions within its crystal structure (Sivanesan et al., 2013).
Safety And Hazards
Orientations Futures
As a catalyst, Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer has potential applications in various chemical reactions. Its use in amidation, reductive alkylation, hydrogenation, chiral hydrogenation reactions, and oxidative olefination reactions suggests it could be further explored in the field of organic synthesis .
Propriétés
Numéro CAS |
12354-85-7 |
|---|---|
Nom du produit |
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer |
Formule moléculaire |
C20H30Cl4Rh2 10* |
Poids moléculaire |
618.08 |
Nom IUPAC |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(3+);tetrachloride |
InChI |
InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4 |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3].[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




